Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Lipophilicity Drug Design ADME

Researchers requiring a versatile, late-stage diversification handle for chromone-based medicinal chemistry often face limited reactivity with bromo or chloro analogs. Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate (CAS 35204-44-5) directly addresses this bottleneck. - Superior Reactivity: The 6-iodo substituent provides an exceptionally active site for Suzuki, Stille, and Sonogashira couplings, enabling divergent analog synthesis not possible with other 6-halo derivatives. - Optimized for Degrader Synthesis: As a designated 'Protein Degrader Building Block' (≥95% purity), it is ideally suited for constructing bifunctional PROTAC molecules. - Distinct Physicochemical Profile: Enhanced lipophilicity (XLogP3 = 3.0) and a higher melting point (148-150 °C) facilitate purification and handling compared to non-halogenated parent scaffolds.

Molecular Formula C12H9IO4
Molecular Weight 344.1 g/mol
CAS No. 35204-44-5
Cat. No. B1597154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
CAS35204-44-5
Molecular FormulaC12H9IO4
Molecular Weight344.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)I
InChIInChI=1S/C12H9IO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-6H,2H2,1H3
InChIKeyHUJFMOAXSPSGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate (CAS 35204-44-5): A 6‑Iodinated Chromone‑2‑carboxylate Scaffold


Ethyl 6‑iodo‑4‑oxo‑4H‑chromene‑2‑carboxylate (CAS 35204‑44‑5) is a halogenated chromone derivative, characterized by a 6‑iodo substituent on the 4H‑chromen‑4‑one core and an ethyl ester at the 2‑position. This compound belongs to the class of 4‑oxo‑4H‑chromene‑2‑carboxylates, which are widely utilized as versatile intermediates in medicinal chemistry and organic synthesis [1]. The presence of the iodine atom at the 6‑position imparts distinct physicochemical properties, including increased molecular weight, enhanced lipophilicity (XLogP3 ≈ 3.0), and a higher melting point compared to its non‑halogenated or brominated analogs, features that directly influence its utility in downstream applications such as cross‑coupling reactions and targeted protein degradation .

Why Generic Substitution of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate (35204-44-5) Is Not Feasible


The presence and identity of the halogen substituent on the chromone scaffold critically dictate both the compound's physicochemical behavior and its synthetic utility. The 6‑iodo motif provides a significantly more reactive handle for palladium‑catalyzed cross‑coupling reactions compared to its bromo, chloro, or unsubstituted counterparts, enabling divergent synthetic pathways that are not accessible with other 6‑halo or 6‑H analogs [1]. Furthermore, the increased lipophilicity (XLogP3 = 3.0) and higher melting point (148–150 °C) relative to the parent ethyl 4‑oxo‑4H‑chromene‑2‑carboxylate (XLogP3 = 2.3, m.p. 73–75 °C) directly impact purification, formulation, and biological partitioning, making direct substitution with other 6‑substituted derivatives impractical without compromising experimental outcomes [2].

Quantitative Differentiation of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate (35204-44-5) from Structural Analogs


Enhanced Lipophilicity (XLogP3) Relative to the Unsubstituted Parent Chromone‑2‑carboxylate

The 6‑iodo substituent increases the computed lipophilicity (XLogP3) of ethyl 6‑iodo‑4‑oxo‑4H‑chromene‑2‑carboxylate to 3.0, compared to 2.3 for the unsubstituted parent compound, ethyl 4‑oxo‑4H‑chromene‑2‑carboxylate [1]. This difference of +0.7 log units indicates a substantially higher affinity for hydrophobic environments, which can influence membrane permeability, protein binding, and compound partitioning in biological assays.

Lipophilicity Drug Design ADME

Elevated Melting Point and Thermal Stability Compared to the Unsubstituted Analog

The 6‑iodo compound exhibits a melting point of 148–150 °C, which is approximately 73–77 °C higher than that of the unsubstituted ethyl 4‑oxo‑4H‑chromene‑2‑carboxylate (m.p. 73–75 °C) . This significant increase in melting point is a direct consequence of the introduction of the heavy iodine atom, which enhances intermolecular van der Waals interactions and polarizability.

Solid‑State Properties Purification Formulation

Increased Molecular Weight and Polarizability Relative to 6‑Bromo and Unsubstituted Analogs

The 6‑iodo compound has a molecular weight of 344.10 g/mol, which is 126.10 g/mol higher than the unsubstituted analog (218.20 g/mol) and 47.00 g/mol higher than the 6‑bromo analog (297.10 g/mol) [1][2]. This increase in molecular weight is accompanied by greater polarizability due to the larger, more diffuse electron cloud of the iodine atom, which can enhance non‑covalent interactions such as halogen bonding and π‑stacking.

Molecular Weight Fragment‑Based Drug Design PROTAC

Commercial Availability as a 'Protein Degrader Building Block' for PROTAC Research

Ethyl 6‑iodo‑4‑oxo‑4H‑chromene‑2‑carboxylate is specifically cataloged and supplied as a 'Protein Degrader Building Block' with a minimum purity of 95% for use in PROTAC (Proteolysis Targeting Chimera) research [1]. This targeted application highlights its utility in constructing bifunctional molecules for induced protein degradation, a modality that demands precise chemical handles for conjugation and structural stability.

PROTAC Targeted Protein Degradation Chemical Biology

Optimal Research and Procurement Scenarios for Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate (35204-44-5)


Palladium‑Catalyzed Cross‑Coupling Reactions for Diversification of the Chromone Scaffold

The 6‑iodo substituent serves as an exceptionally reactive electrophilic partner for Suzuki‑Miyaura, Stille, and Sonogashira couplings, enabling efficient installation of aryl, heteroaryl, and alkynyl groups at the 6‑position of the chromone core. The quantitative differentiation in XLogP3 (+0.7) and molecular weight (+126 g/mol vs. unsubstituted) further allows for the precise tuning of physicochemical properties in the resulting analogs [1].

Synthesis of PROTACs and Molecular Glues for Targeted Protein Degradation

As a commercially designated 'Protein Degrader Building Block' with a purity of 95%, this compound is ideally suited for constructing bifunctional PROTAC molecules. The 6‑iodo group can be leveraged for orthogonal conjugation to E3 ligase ligands or linkers, while the chromone core may serve as a target‑protein binding motif. The enhanced lipophilicity (XLogP3 = 3.0) and higher melting point (148–150 °C) facilitate purification and handling during multi‑step degrader synthesis [1].

Fragment‑Based Drug Discovery and Halogen Bonding Studies

The 6‑iodo chromone‑2‑carboxylate scaffold provides a unique halogen bonding donor (σ‑hole) that can be exploited in fragment‑based screening to identify novel binding interactions with biological targets. The distinct molecular weight and polarizability of the iodine atom, relative to bromo or chloro analogs, offer a differentiated chemical probe for X‑ray crystallography, NMR, and SPR‑based fragment screening campaigns [1].

Synthesis of 6‑Substituted Chromone‑2‑carboxylic Acid Derivatives for Antimalarial and Anticancer Research

This compound serves as a key intermediate in the synthesis of 6,8‑disubstituted chromone‑2‑carboxylic acids, a class of molecules that have been investigated for their antimalarial and anticancer activities [1]. The 6‑iodo group allows for late‑stage diversification, enabling the rapid exploration of structure‑activity relationships (SAR) around the chromone core without the need for de novo synthesis of each analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.